molecular formula C12H9N3O B8539123 2-Methoxy-5-(4-pyridinyl)nicotinonitrile CAS No. 70959-61-4

2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Cat. No. B8539123
Key on ui cas rn: 70959-61-4
M. Wt: 211.22 g/mol
InChI Key: UAOTWASOGSHQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04463008

Procedure details

Nantka-Namirski et al. [Pol. J. Pharmacol. Pharm. 30, No. 5, pp. 707-712 (1978)] in a paper entitled "Cancerostatics III. Synthesis and Some Chemical Transformations of 3-cyano-5-(pyridyl-4-)pyrid-2-one" show, inter alia, the reaction of 3-dimethylamino-2-(4-pyridinyl)acrolein with malononitrile and sodium methoxide in methanol at room temperature to produce 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine. Also shown in this paper is 2-chloro-3-cyano-5-(4-pyridinyl)pyridine, disclosed in the instant application as an intermediate to prepare 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine.
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-cyano-5-(pyridyl-4-)pyrid-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-dimethylamino-2-(4-pyridinyl)acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[CH:5]=O.[C:14](#[N:18])[CH2:15]C#N.[CH3:19][O-:20].[Na+]>CO>[C:14]([C:15]1[C:13]([O:20][CH3:19])=[N:2][CH:3]=[C:4]([C:7]2[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=2)[CH:5]=1)#[N:18] |f:2.3|

Inputs

Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-cyano-5-(pyridyl-4-)pyrid-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-dimethylamino-2-(4-pyridinyl)acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C(C=O)C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC=C(C1)C1=CC=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.